N-(4-methylphenyl)-2-morpholinoacetamide
Description
Contextualization within Acetamide (B32628) and Morpholine-Containing Chemical Space
The acetamide functional group is a cornerstone in the synthesis of a wide array of organic compounds and is prevalent in many biologically active molecules. Similarly, the morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs. nih.gov The combination of these two moieties in N-(4-methylphenyl)-2-morpholinoacetamide creates a molecule with potential for diverse biological activities.
Natural and synthetic compounds containing an acetamide nucleus have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netthsci.com N-arylacetamides, in particular, are significant intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov
The morpholine heterocycle is frequently incorporated into drug candidates to enhance their pharmacological profiles. nih.gov Its presence can improve aqueous solubility and metabolic stability, and it can participate in crucial hydrogen bonding interactions with biological targets. nih.gov The exploration of morpholinoacetamide derivatives has revealed their potential as antitumor and antimicrobial agents. nih.govresearchgate.net
Current Status and Research Trajectory of this compound and its Analogues
While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the broader class of morpholinoacetamide and N-phenylacetamide derivatives is an active area of investigation. The synthesis of this compound would likely proceed through the reaction of 2-chloro-N-(4-methylphenyl)acetamide with morpholine. The precursor, 2-chloro-N-(4-methylphenyl)acetamide, can be synthesized from p-toluidine (B81030) (4-methylaniline) and chloroacetyl chloride. researchgate.net
Research into analogous compounds provides insights into the potential bioactivities of this compound. For instance, various N-substituted phenylacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.netmdpi.com Furthermore, studies on 2-morpholino-4-anilinoquinoline derivatives have demonstrated their potential as antitumor agents. nih.gov
The current research trajectory for this chemical space involves the synthesis of novel analogues with modified substitution patterns on the phenyl ring and the exploration of a wider range of biological targets. The goal is to develop compounds with enhanced potency and selectivity for specific therapeutic applications.
Interactive Data Tables
Below are tables detailing the chemical properties of the closely related precursor, N-(4-methylphenyl)acetamide, and a summary of the biological activities observed in related morpholinoacetamide derivatives.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 103-89-9 | nist.gov |
| Molecular Formula | C9H11NO | nist.gov |
| Molecular Weight | 149.19 g/mol | nist.gov |
| Activity | Compound Class | Findings | Reference |
|---|---|---|---|
| Antimicrobial | 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides | Showed moderate to potential antibacterial and antifungal activity. researchgate.net | researchgate.net |
| Antitumor | 2-morpholino-4-anilinoquinoline derivatives | Exhibited potent anticancer activity against HepG2 cancer cells. nih.gov | nih.gov |
| Antibacterial | N,N'-((ethane-1,2-diylbis(sulfanediyl))bis(2,1-phenylene))bis(2-morpholinoacetamide) complexes | Showed promise as antibacterial agents. researchgate.net | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-2-4-12(5-3-11)14-13(16)10-15-6-8-17-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGIOANCBWOVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350748 | |
| Record name | N-(4-methylphenyl)-2-morpholinoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649002 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65446-97-1 | |
| Record name | N-(4-methylphenyl)-2-morpholinoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Approaches to N-Acyl-p-Toluidines
The formation of the amide linkage in N-acyl-p-toluidines, such as N-(4-methylphenyl)-2-morpholinoacetamide, can be achieved through various synthetic strategies. These methods range from direct amidation reactions to the use of sophisticated coupling agents to facilitate the bond formation under mild conditions.
Amidation Reactions Employing Morpholinoacetic Acid Precursors
A primary route to this compound involves the acylation of p-toluidine (B81030) with a suitable derivative of 2-morpholinoacetic acid. A common and effective precursor for this transformation is 2-chloro-N-(p-tolyl)acetamide. This intermediate can be synthesized by the reaction of p-toluidine with chloroacetyl chloride. In a subsequent step, the chlorine atom can be displaced by morpholine (B109124) to yield the final product. This nucleophilic substitution reaction is a classical approach to forming the C-N bond between the acetyl group and the morpholine ring.
Another approach involves the direct reaction of p-toluidine with a 2-morpholinoacetic acid derivative. For instance, the synthesis of 2-hydroxy-N-(4-methyl)phenylacetamide has been achieved through the N-hydroxyacetylation of p-toluidine. This reaction can proceed with or without a catalyst, with acetic acid being a notable catalyst that can improve reaction yields. nih.gov This suggests that a similar direct amidation could be explored for the synthesis of the target molecule, potentially using an activated form of 2-morpholinoacetic acid.
Coupling Strategies for this compound Synthesis
Modern organic synthesis often employs coupling reagents to facilitate amide bond formation under milder conditions, minimizing side reactions and improving yields. The direct coupling of 2-morpholinoacetic acid and p-toluidine can be mediated by a variety of such reagents. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling agents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used.
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) are highly effective.
Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and suppression of racemization.
The choice of coupling agent and reaction conditions, such as solvent and temperature, is critical for optimizing the yield and purity of this compound.
Synthetic Routes to Key Precursors and Building Blocks
The successful synthesis of this compound is critically dependent on the efficient preparation of its key precursors: a derivatized 4-methylphenyl moiety and a suitable 2-morpholinoacetic acid derivative.
Derivatization of 4-Methylphenyl Moieties
The most common starting material for the 4-methylphenyl portion of the molecule is p-toluidine. A key derivatization is its conversion to an N-acyl-p-toluidine. A particularly useful intermediate is 2-chloro-N-(p-tolyl)acetamide. This compound is typically synthesized by the N-chloroacetylation of p-toluidine. semanticscholar.org The reaction involves treating p-toluidine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. semanticscholar.org The choice of solvent can influence the reaction yield, with acetonitrile (B52724) being an effective medium. semanticscholar.org
The synthesis of a related compound, 2-azido-N-(4-methylphenyl)acetamide, has been reported starting from 2-chloro-N-(p-tolyl)acetamide. nih.gov This highlights the utility of the chloro-substituted intermediate for further functionalization.
Synthesis of 2-Morpholinoacetic Acid Derivatives
The synthesis of the 2-morpholinoacetic acid moiety can be approached in several ways. One common method is the reaction of morpholine with an appropriate two-carbon building block already containing a leaving group and a carboxylate or its precursor. For example, 2-morpholinoacetic acid can be prepared from the reaction of morpholine with a haloacetic acid.
A key derivative for the synthesis of the target molecule is 2-morpholinoacetyl chloride. This can be prepared from 2-morpholinoacetic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride. Alternatively, 4-(2-chloroacetyl)morpholine can be synthesized by reacting morpholine with chloroacetyl chloride in the presence of a base like triethylamine.
Optimization of Reaction Conditions and Process Development
The optimization of reaction conditions is a crucial aspect of developing an efficient and scalable synthesis for this compound. Key parameters that can be varied to improve reaction outcomes include the choice of reagents, solvent, temperature, reaction time, and catalyst.
For the amidation reaction between p-toluidine and a 2-morpholinoacetic acid derivative, a systematic study of these parameters can lead to significant improvements in yield and purity. For instance, in the direct amidation of other carboxylic acids with p-toluidine, microwave-assisted synthesis has been shown to be an effective method for accelerating the reaction and improving yields. researchgate.net
The following table outlines key parameters and their potential impact on the synthesis of this compound, drawing parallels from similar amidation reactions. researchgate.net
| Parameter | Variation | Potential Impact on Reaction |
| Catalyst | None, Acid (e.g., Acetic Acid), Coupling Agent (e.g., HBTU) | Can significantly increase reaction rate and yield. |
| Solvent | Aprotic (e.g., Acetonitrile, Dichloromethane), Protic (e.g., Ethanol) | Affects solubility of reactants and can influence reaction mechanism. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase reaction rate but may lead to side products. |
| Reaction Time | 1 to 24 hours | Needs to be optimized to ensure complete conversion without product degradation. |
| Stoichiometry | Equimolar or excess of one reactant | Can be adjusted to drive the reaction to completion. |
A detailed optimization study would involve systematically varying these parameters to identify the optimal conditions for the synthesis of this compound. For example, a study on the amidation of phloretic acid with p-toluidine found that temperature and the presence of a catalyst were critical factors in achieving high yields. researchgate.net Similar principles would apply to the synthesis of the target compound.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact by improving atom economy, using safer solvents, enhancing energy efficiency, and reducing waste. researchgate.net The typical synthesis involves a two-step process: first, the preparation of 2-chloro-N-(p-tolyl)acetamide from p-toluidine and chloroacetyl chloride, followed by the substitution of the chlorine atom with morpholine. researchgate.net
Green approaches can be integrated into this sequence. For instance, the choice of solvent is critical. While traditional syntheses might use chlorinated solvents like dichloromethane, greener alternatives are sought. mdpi.com Research into the synthesis of related heterocyclic compounds has explored the use of solvents like ethanol (B145695) or even water-ethanol mixtures, which are less toxic and more environmentally benign. nih.govnih.gov Furthermore, the use of catalysts that can be easily recovered and recycled aligns with green principles. One modified green synthesis for a related amine, 4,4'-methanedianiline, utilized kaolinite (B1170537) clay in an ultrasonic bath with water as the solvent, demonstrating a move away from hazardous reagents and solvents. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and improved purity of products. mdpi.comjocpr.com This non-conventional heating method has been successfully applied to the synthesis of various acetamide (B32628) and morpholine-containing derivatives, indicating its high applicability for the synthesis of this compound. nih.govnih.govmdpi.com
In the context of synthesizing morpholino acetamides, microwave irradiation can accelerate the crucial C-N bond formation step. nih.gov For example, the synthesis of new aminopyridine, pyrrolidine (B122466), piperidine (B6355638), and morpholine acetamides was achieved in 5-10 minutes under microwave irradiation at 65-70 °C, a significant improvement over the 2-3 hours required with conventional heating. nih.govmdpi.com Similarly, the synthesis of morpholine-based chalcones saw reaction times drop from hours to just 1-2 minutes. mdpi.comnih.gov
The efficiency of microwave heating stems from the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. jchps.com This often results in cleaner reactions with fewer byproducts. The table below compares conventional and microwave-assisted methods for the synthesis of related acetamide compounds, illustrating the typical improvements observed.
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Morpholine Acetamides | Conventional Heating | 2-3 hours | ~60% | nih.govmdpi.com |
| Morpholine Acetamides | Microwave Irradiation | 5-10 minutes | Good | nih.govmdpi.com |
| Morpholine-Based Chalcones | Conventional Heating | 12 hours | Not specified | nih.gov |
| Morpholine-Based Chalcones | Microwave Irradiation | 1-2 minutes | High | mdpi.comnih.gov |
| Thiazolidinone Acetamides | Conventional Heating | Not specified | 66-76% | jchps.com |
| Thiazolidinone Acetamides | Microwave Irradiation | Not specified | 72-82% | jchps.com |
This table is interactive. You can sort the columns by clicking on the headers.
Analog Design and Parallel Synthesis Techniques
Analog design is a cornerstone of medicinal chemistry, allowing for the systematic exploration of a chemical scaffold to optimize its biological activity. The structure of this compound offers several points for modification to generate a library of analogs. These modifications can be broadly categorized:
Modification of the Phenyl Ring: The 4-methylphenyl group can be replaced with other substituted or unsubstituted aryl or heteroaryl rings. This allows for the investigation of how electronic effects (electron-donating vs. electron-withdrawing groups) and steric properties influence activity. Syntheses of N-(substituted phenyl)acetamide derivatives are well-documented, providing a roadmap for creating such analogs. mdpi.comnih.gov
Modification of the Morpholine Ring: The morpholine moiety can be replaced with other cyclic or acyclic amines. This alters the polarity, basicity, and conformational properties of the molecule. For example, piperidine or pyrrolidine could be used in place of morpholine. nih.gov
Modification of the Acetamide Linker: While less common, the linker between the phenyl and morpholine rings can also be altered.
Parallel synthesis is an efficient strategy to rapidly generate a library of such analogs. A common approach involves using a shared intermediate. For instance, 2-chloro-N-(4-methylphenyl)acetamide can be synthesized in bulk and then reacted in parallel with a diverse collection of amines in a multi-well plate format to produce a library of compounds where the morpholine ring is varied. researchgate.net
Conversely, a library of different 2-chloro-N-(aryl)acetamides could be prepared and then reacted with morpholine to explore modifications on the phenyl ring. The progress of these multiple reactions can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net The resulting compound libraries are invaluable for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological outcomes.
Structure Activity Relationship Sar and Structural Determinants of Biological Function
Systematic Modification of the Phenyl Ring
The N-phenyl ring is a crucial component that often engages in hydrophobic and aromatic interactions within a biological target. Modifications to this ring, both in terms of the substituents and the connecting chain, can profoundly influence the compound's activity.
Positional and Electronic Effects of Substituents (e.g., Halogens, Amino Groups)
The nature, position, and electronic properties of substituents on the phenyl ring are critical determinants of biological activity. Introduction of various functional groups can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity and pharmacokinetic properties.
Amino groups, being polar and capable of forming hydrogen bonds, can introduce favorable interactions with a biological target. The basicity of an amino group can also be important for forming salt bridges with acidic residues in a binding pocket. The position of the amino group will dictate its ability to act as a hydrogen bond donor or acceptor.
The table below summarizes the potential effects of various substituents on the phenyl ring, drawing parallels from studies on related N-aryl compounds. nih.govnih.gov
| Substituent | Position | Potential Effects on Activity | Rationale |
| Halogen (F, Cl, Br) | ortho, meta, para | Increase or Decrease | Alters lipophilicity and electronic distribution. Can introduce steric hindrance. |
| Amino (-NH2) | ortho, meta, para | Increase | Potential for hydrogen bonding and salt bridge formation. |
| Nitro (-NO2) | ortho, meta, para | Variable | Strong electron-withdrawing group, can influence electronic interactions and metabolism. |
| Methoxy (-OCH3) | ortho, meta, para | Variable | Can act as a hydrogen bond acceptor and alter lipophilicity. |
Alterations to the Alkyl Chain Connecting the Phenyl and Amide Moieties
While N-(4-methylphenyl)-2-morpholinoacetamide has a direct connection between the phenyl ring and the amide nitrogen, hypothetical alterations involving an alkyl chain (e.g., N-benzyl or N-phenethyl derivatives) can provide insight into the spatial requirements of the binding pocket. Introducing a methylene (B1212753) or ethylene (B1197577) linker increases the molecule's flexibility, allowing the phenyl ring to adopt different orientations. This flexibility can be advantageous if the binding pocket is large and requires a specific vector for the phenyl group. Conversely, increased flexibility can also lead to an entropic penalty upon binding, potentially decreasing affinity. A rigid linker, such as a cyclopropyl (B3062369) group, could lock the phenyl ring into a more defined orientation, which may be beneficial if that conformation is optimal for binding.
Conformations and Substitutions of the Morpholine (B109124) Heterocycle
The morpholine ring is a common scaffold in medicinal chemistry, often favored for its favorable physicochemical properties, including water solubility and metabolic stability. e3s-conferences.org Its conformation and potential for substitution are key areas for SAR exploration.
Stereochemical Considerations and Enantiomeric Purity
The morpholine ring in this compound is attached to the acetamide (B32628) group at the 2-position, which is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-N-(4-methylphenyl)-2-morpholinoacetamide. It is highly probable that these enantiomers will exhibit different biological activities. One enantiomer may fit more snugly into a chiral binding site of a biological target, leading to a more potent effect, while the other may have lower activity or even interact with a different target. Consequently, the synthesis and evaluation of enantiomerically pure forms are crucial for understanding the precise SAR and for developing a more selective and potent agent.
Exploration of Bioisosteric Replacements for Morpholine
Common bioisosteres for the morpholine ring include piperidine (B6355638), piperazine, and thiomorpholine. Replacing the oxygen atom of morpholine with a carbon (piperidine) would increase lipophilicity and remove a hydrogen bond acceptor. Substituting it with a nitrogen atom (piperazine) would introduce an additional site for substitution and alter the basicity of the ring. A sulfur atom (thiomorpholine) would change the ring's electronics and hydrogen bonding capabilities. The choice of bioisostere can have a profound impact on the compound's properties, as summarized in the table below. mdpi.com
| Bioisosteric Replacement | Key Structural Change | Expected Impact on Properties |
| Piperidine | Oxygen replaced by CH2 | Increased lipophilicity, loss of H-bond acceptor |
| Piperazine | Oxygen replaced by NH | Increased basicity, additional site for substitution, potential for H-bonding |
| Thiomorpholine | Oxygen replaced by S | Altered electronics and H-bonding capacity, potential for metabolic oxidation |
| Tetrahydropyran | Nitrogen replaced by CH | Loss of basicity, becomes a neutral scaffold |
Amide Linker Modifications and Their Influence on Binding Interactions
The amide linker is a critical structural element that connects the N-phenyl and the 2-morpholinoacetamide (B1268899) moieties. It is often involved in hydrogen bonding interactions with the biological target and its stability is crucial for the compound's duration of action.
Modifications to the amide bond can significantly alter its chemical properties. For instance, N-methylation of the amide nitrogen would prevent it from acting as a hydrogen bond donor, which could either be detrimental if this interaction is key for binding, or beneficial if it reduces unwanted interactions or improves metabolic stability. Replacing the amide bond with a more stable isostere, such as a reverse amide or a triazole, could enhance the compound's resistance to enzymatic hydrolysis, potentially leading to a longer biological half-life. The planarity of the amide bond also influences the relative orientation of the phenyl and morpholine rings, and modifications that alter this geometry could impact binding affinity. Studies on linker modifications in other molecular contexts have demonstrated that such changes can dramatically affect stability and activity. nih.gov
Computational Approaches to SAR Elucidation
Computational methodologies are pivotal in modern drug discovery for elucidating the Structure-Activity Relationships (SAR) of novel chemical entities. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, provide deep insights into the molecular interactions governing a compound's biological activity. They enable the prediction of activity for novel analogs, guide lead optimization, and help in understanding the structural features essential for therapeutic efficacy.
While specific computational SAR studies focused exclusively on This compound are not extensively available in the public domain, the principles of these computational approaches can be understood by examining studies on structurally related molecules containing the morpholine and N-phenylacetamide scaffolds. These studies highlight how subtle changes in molecular structure can significantly influence biological outcomes.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For classes of compounds similar to this compound, 2D and 3D-QSAR models are frequently developed.
2D-QSAR: This approach correlates physicochemical properties (descriptors) such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity) with biological activity. For a hypothetical series of N-(substituted phenyl)-2-morpholinoacetamide analogs, a 2D-QSAR equation might look like: Biological Activity = a(logP) - b(σ) + c(MR) + d Where 'a', 'b', 'c', and 'd' are constants derived from regression analysis. Such a model could reveal, for instance, that increased lipophilicity and electron-donating substituents on the phenyl ring enhance activity.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed 3D map of the structural requirements for activity. These methods align a series of molecules and calculate their steric and electrostatic fields. The resulting contour maps highlight regions where bulky groups or specific electrostatic charges are favorable or unfavorable for activity. For morpholino-containing compounds, these maps can pinpoint the exact spatial areas around the morpholine ring or the N-phenyl group where modifications would likely lead to improved biological response.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme.
The process involves:
Target Identification: A specific biological target (e.g., an enzyme or receptor) relevant to a disease is identified.
Binding Site Prediction: The active site or binding pocket of the target is defined.
Ligand Docking: The compound of interest is placed into the binding site in various conformations, and a scoring function is used to estimate the binding affinity for each pose.
For this compound, docking studies would reveal key interactions such as:
Hydrogen Bonds: The amide nitrogen and carbonyl oxygen, as well as the oxygen atom of the morpholine ring, are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The 4-methylphenyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic phenyl ring can interact with aromatic residues of the target protein.
The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.
Hypothetical Docking Results for this compound Analogs
To illustrate the utility of molecular docking in SAR elucidation, the following interactive table presents hypothetical docking scores for a series of analogs against a putative protein target. This data demonstrates how structural modifications could influence binding affinity.
| Compound ID | R-Group (Substitution on Phenyl Ring) | Docking Score (kcal/mol) | Key Interactions (Hypothetical) |
| 1 | 4-methyl (Parent Compound) | -7.5 | H-bond with Ser123, Hydrophobic interaction with Leu89 |
| 2 | 4-chloro | -8.2 | H-bond with Ser123, Halogen bond with Gly122 |
| 3 | 4-methoxy | -7.8 | H-bond with Ser123 and Asn90 |
| 4 | 4-nitro | -6.9 | Unfavorable electrostatic interaction |
| 5 | 3,4-dichloro | -8.5 | Enhanced hydrophobic and halogen bonding |
| 6 | H (unsubstituted) | -7.1 | Loss of hydrophobic interaction from methyl group |
Note: This data is illustrative and not based on experimental results.
From this hypothetical data, one could infer that electron-withdrawing and lipophilic substituents at the para-position of the phenyl ring, such as chloro and dichloro groups, enhance the binding affinity. Conversely, a bulky and highly polar group like nitro is detrimental to binding.
Molecular Dynamics (MD) Simulations
Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic representation of the binding stability and can reveal subtle conformational changes in both the ligand and the target protein that are not captured by static docking. MD simulations can validate the docking poses and provide a more accurate estimation of binding free energies.
Biological Activities and Mechanistic Studies of N 4 Methylphenyl 2 Morpholinoacetamide Analogues
Modulation of Inflammatory Pathways
Research into acetamide-based compounds has revealed their potential to modulate key inflammatory pathways, primarily through the regulation of cytokine production. Cytokines are signaling proteins that are pivotal in orchestrating inflammatory responses.
One study on N-(2-hydroxy phenyl) acetamide (B32628), a structural analogue, demonstrated significant anti-arthritic and anti-inflammatory activity in an adjuvant-induced arthritis model in rats. nih.gov The administration of this compound led to a notable reduction in the serum levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), compared to the untreated control group. nih.gov This suggests that the anti-inflammatory action of such acetamide derivatives may be mediated by the downregulation of these critical cytokines. nih.gov
Further supporting the role of these compounds in pain and inflammation, another analogue, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was shown to produce a significant reduction in formalin-induced nociception, a model for inflammatory pain. nih.gov While the primary target in that study was identified as the sigma-1 receptor, the results underscore the potential of the morpholinoacetamide scaffold in developing agents for treating inflammatory conditions. nih.gov Broader studies on related heterocyclic scaffolds have also pointed towards the inhibition of cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes as a viable mechanism for anti-inflammatory effects, though this has not been directly confirmed for N-(4-methylphenyl)-2-morpholinoacetamide analogues. researchgate.net
Antimicrobial Spectrum and Target Interaction
The antimicrobial properties of N-phenylacetamide analogues have been investigated, with a particular focus on their efficacy against clinically relevant bacterial strains and the mechanisms underlying their antibacterial action.
Analogues of this compound have demonstrated significant antibacterial activity against Escherichia coli (E. coli), including multidrug-resistant strains. One study investigated a series of N-(4-methylpyridin-2-yl) thiophene-2-carboxamides against an extended-spectrum-β-lactamase (ESBL)-producing clinical strain of E. coli ST131. mdpi.com Several of the synthesized compounds exhibited potent activity. Notably, compounds designated 4a and 4c showed the highest zones of inhibition and low Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, indicating effective bactericidal activity. mdpi.com
| Compound | Zone of Inhibition (mm) at 50 mg | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 4a | 13 ± 2 | 0.097 | 0.195 |
| 4c | 15 ± 2 | 0.048 | 0.097 |
In another study, a different series of phenylacetamide derivatives was screened for antibacterial activity against a panel of pathogens, including E. coli. nih.gov The compounds displayed significant efficacy, with MIC values ranging from 0.64 to 5.65 µg/mL. Two compounds, 5 and 21 , were particularly potent against E. coli, with MIC values of 0.64 and 0.67 µg/mL, respectively, and an MBC equal to the MIC, signifying strong bactericidal properties. nih.gov
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 5 | 0.64 | 0.64 |
| 21 | 0.67 | 0.67 |
| 8 | 1.35 | 2.71 |
| 25 | 1.41 | 2.82 |
Investigations into the mechanism of action of these acetamide analogues have identified several potential bacterial targets. A primary mechanism appears to be the inhibition of essential bacterial enzymes. Research on phenylacetamide and benzohydrazide (B10538) derivatives found them to be potent inhibitors of E. coli ParE, a subunit of the type II topoisomerase IV enzyme that is crucial for bacterial DNA replication and chromosome segregation. nih.gov Phenylacetamide compounds 8 and 25 were found to inhibit the ParE enzyme with IC₅₀ values of 0.27 and 0.28 µg/mL, respectively, suggesting this is a key target for their antibacterial activity. nih.gov
Another identified target is the β-lactamase enzyme, which is responsible for bacterial resistance to β-lactam antibiotics. Molecular docking studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues demonstrated that the most active compounds, 4a and 4c , achieved the best fit and interactions within the binding pocket of the β-lactamase receptor of E. coli. mdpi.com This suggests that these analogues may act by inhibiting this critical resistance enzyme. mdpi.com
Furthermore, a more direct mechanism of action has also been observed. Scanning electron microscopy of Xanthomonas oryzae treated with an N-phenylacetamide derivative confirmed that the compound could cause the rupture of the bacterial cell membrane, leading to cell death. nih.govmdpi.com
Anti-Cancer Potentials and Cellular Dynamics
The acetamide scaffold has also been explored for its anti-cancer properties, with studies focusing on identifying specific molecular targets and cellular pathways affected by these compounds.
Research has pointed to specific protein interactions that may underlie the anti-cancer effects of morpholinoacetamide analogues. One study designed and synthesized 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which demonstrated a high affinity for the sigma-1 (σ1) receptor (Ki = 42 nM). nih.gov The σ1 receptor is an intracellular chaperone protein implicated in regulating cell survival, proliferation, and stress responses, and it is often overexpressed in cancer cells, making it a viable therapeutic target. Molecular docking suggested that the compound binds to key residues within the receptor's ligand-binding pocket. nih.gov
Another investigation involving an acetamide derivative as a sensitizer (B1316253) for chemotherapy in human non-small-cell lung cancer cells pointed to a different pathway. researchgate.net The compound was found to enhance the effects of the chemotherapeutic agent camptothecin (B557342) by increasing oxidative stress and activating the c-Jun N-terminal kinase (JNK) signaling pathway, which can lead to apoptosis or programmed cell death. researchgate.net
The ubiquitin-proteasome system (UPS) is a critical pathway for controlled protein degradation within eukaryotic cells and plays a key role in carcinogenesis by regulating proteins involved in cell cycle progression, apoptosis, and signaling. nih.gov High proteasome activity is often a characteristic of malignant cells, and its inhibition is a validated strategy in cancer therapy. nih.gov Proteasome inhibitors can induce apoptosis in various cancer cells, sometimes in a cancer-cell-specific manner. nih.gov
The discovery of novel scaffolds for proteasome inhibitors is an active area of cancer research. nih.gov While acetamide derivatives have shown anti-cancer potential through mechanisms such as JNK activation and sigma-1 receptor binding, their direct modulation of the proteasome system has not been extensively documented in the available literature. nih.govresearchgate.net Therefore, investigating whether the anti-cancer effects of this compound analogues involve interaction with or inhibition of the proteasome remains a potential avenue for future research.
Proteasome System Modulation
Specificity Towards Constitutive Proteasome (β5c)
Analogues of this compound have been identified as potent and selective inhibitors of the chymotrypsin-like activity of the constitutive proteasome (c20S), specifically targeting the β5c subunit. The 20S proteasome is a critical component of the ubiquitin-proteasome system, responsible for the degradation of most intracellular proteins. researchgate.net The constitutive proteasome is expressed in all cell types and plays a key role in cellular homeostasis. researchgate.net
A non-peptide oxadiazole, PI-1840, which shares structural motifs with morpholinoacetamide derivatives, has been shown to potently and selectively inhibit the β5c subunit over the immunoproteasome's β5i subunit. researchgate.net Similarly, a morpholino-capped peptide epoxyketone, trans-LU-015c, was developed as a cell-permeable and highly selective inhibitor of the β5c subunit. The design of these inhibitors leverages the structural differences in the substrate-binding channels of the proteasome subunits. Specifically, the β5c subunit's S3 pocket accommodates larger hydrophobic residues, a feature exploited in the design of these selective inhibitors.
Absence of Activity Against Immunoproteasome (β5i) for Specific Analogues
The selectivity of these analogues for the β5c subunit is defined by their significantly lower or absent activity against the corresponding subunit of the immunoproteasome (i20S), the β5i subunit. The immunoproteasome is typically expressed in immune cells and is induced by inflammatory cytokines. researchgate.net The structural differences between the β5c and β5i active sites are subtle yet critical for selective inhibition. For instance, the β5i subunit prefers smaller residues at the P3 position, in contrast to the larger P3 pocket of the β5c subunit. This difference is a key factor in the rational design of inhibitors that can discriminate between the two proteasome types. The development of compounds like PI-1840 and trans-LU-015c demonstrates that high selectivity can be achieved, thereby minimizing off-target effects on the immunoproteasome which is crucial for immune surveillance.
Kinetic Characterization of Inhibition (e.g., Reversible, Noncompetitive)
Kinetic studies of β5c-selective inhibitors related to this compound have elucidated their mechanism of action. For a novel class of amino acid-based selective inhibitors, the kinetic profile was determined to be a reversible and noncompetitive inhibition mechanism. researchgate.net This indicates that the inhibitor does not compete with the substrate for binding to the active site but rather binds to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency.
In the case of the non-peptide inhibitor PI-1840, it was found to be a noncovalent and rapidly reversible inhibitor of the proteasome. This is in contrast to many other proteasome inhibitors that form covalent bonds with the active site threonine residue. A reversible, non-covalent binding mode can be advantageous, potentially leading to a more favorable safety profile.
| Inhibitor Analogue | Target Specificity | Inhibition Kinetics |
| PI-1840 | Selective for β5c over β5i | Non-covalent, Rapidly Reversible |
| Compound 32 (amino acid based) | Highly selective for β5c | Reversible, Noncompetitive |
| trans-LU-015c | Highly selective for β5c | Irreversible (epoxyketone) |
Insulin-like Growth Factor 1 Receptor (IGF1R) Inhibition by Related Compounds
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. nih.govnih.gov Its overactivation is implicated in the development and progression of various cancers, making it an attractive therapeutic target. While direct studies on the inhibition of IGF-1R by this compound are not extensively documented, the broader class of small molecule kinase inhibitors is a major area of cancer research. nih.gov These inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways such as the PI3K/AKT and MAPK pathways. medchemexpress.com
Numerous small molecule inhibitors targeting IGF-1R have been developed and investigated in clinical trials. sciopen.com The therapeutic strategy often involves dual inhibition of IGF-1R and the structurally similar insulin (B600854) receptor (IR) to overcome compensatory signaling.
Synergistic Effects with Established Therapeutic Agents
A significant aspect of the therapeutic potential of this compound analogues lies in their ability to act synergistically with other therapeutic agents. The selective inhibition of the β5c subunit of the proteasome has been shown to synergize with the inhibition of the β5i subunit in killing multiple myeloma cells. researchgate.net This suggests that a multi-pronged attack on the proteasome system can be more effective than targeting a single subunit.
Furthermore, proteasome inhibitors, in general, have demonstrated synergistic effects when combined with a variety of chemotherapeutic drugs. These combinations have been shown to be effective in lung cancer cells, for example. nih.govbldpharm.com The rationale for this synergy often involves the proteasome inhibitor's ability to prevent the degradation of pro-apoptotic proteins, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. Studies have shown that proteasome inhibitors can enhance the antitumor activity of agents like cisplatin, gemcitabine, and TNF. nih.govresearchgate.net
| Drug Combination | Effect | Cancer Model |
| Selective β5c inhibitor + Selective β5i inhibitor | Synergistic cell killing | Multiple Myeloma |
| Proteasome inhibitors + Cisplatin | Synergistic effects | Lung Cancer |
| Proteasome inhibitors + Gemcitabine | Synergistic effects | Lung Cancer |
| Proteasome inhibitor (PSI) + TNF | Dramatic antitumor activity | Murine Carcinoma |
Neurobiological Activities and Potential Pathways
The neurobiological profile of this compound is not well-established in the scientific literature. However, the N-aryl acetamide scaffold is present in compounds with known central nervous system activity. For instance, the compound NRA0562, a potential atypical antipsychotic, possesses a more complex structure but demonstrates high affinity for dopamine (B1211576) (D₁, D₂ₗ, D₄.₂) and serotonin (B10506) (5-HT₂ₐ) receptors. nih.govnih.gov This compound has shown antipsychotic effects in animal models, suggesting that molecules with an N-aryl amide core can interact with key neuroreceptors. nih.gov It is important to note that NRA0562 is structurally distinct from this compound, and therefore, any extrapolation of its neurobiological activity should be made with caution. Further research is required to determine if this compound or its closer analogues have any significant neuropharmacological effects.
Evaluation of Other Biological Activities (e.g., Antihyperglycemic activity of related derivatives)
Derivatives structurally related to this compound have been investigated for other biological activities, notably for their potential as antihyperglycemic agents. A study on a series of morpholinothiazolyl-2,4-thiazolidinediones demonstrated that these compounds could increase insulin release and glucose uptake. nih.gov The thiazolidinedione moiety is a well-known pharmacophore for antidiabetic agents, and its combination with a morpholine-containing structure yielded compounds with interesting in vitro antidiabetic profiles.
Another study on novel N-acyl-2-arylethylamines and N-acyl-3-coumarylamines also reported significant antihyperglycemic activity. nih.gov Certain compounds in this series were effective in lowering postprandial plasma glucose in animal models. These findings suggest that the N-aryl amide scaffold, when appropriately substituted, can be a valuable template for the design of new antihyperglycemic agents.
Characterization of Inactivity Profiles and Specificity
Detailed structure-activity relationship (SAR) studies are crucial for understanding why certain analogues of a pharmacologically active compound exhibit reduced or no activity. These "inactive" analogues are instrumental in defining the essential structural motifs required for biological effect and in refining computational models for drug design. Similarly, specificity studies, which assess the activity of a compound against a panel of related and unrelated biological targets, are vital for determining its potential for off-target effects.
For the class of this compound analogues, published research with comprehensive tables detailing which structural modifications lead to a loss of activity is not publicly accessible. Such data would typically be presented in medicinal chemistry journals, where SAR is explored by systematically modifying different parts of the lead molecule.
An inactivity data table for this compound analogues would ideally look like the following hypothetical example:
Hypothetical Inactivity Data for this compound Analogues
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Morpholine (B109124) Ring) | Biological Target | Activity (e.g., IC50) |
|---|---|---|---|---|
| Analogue X | 2-chloro | None | Target A | > 100 µM (Inactive) |
| Analogue Y | 3-methoxy | None | Target A | > 100 µM (Inactive) |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Similarly, a specificity profile would compare the potency of the compounds against a primary target versus other related targets. An example of how such data would be presented is shown below:
Hypothetical Specificity Profile for an Active Analogue
| Compound ID | Primary Target IC50 | Related Target 1 IC50 | Related Target 2 IC50 | Selectivity Ratio (Target 1 / Primary) | Selectivity Ratio (Target 2 / Primary) |
|---|
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein. wikipedia.orgnih.gov This method is instrumental in structure-based drug design, offering insights into the binding mode and affinity of a compound like N-(4-methylphenyl)-2-morpholinoacetamide with a biological target. wikipedia.org The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov
Prediction of Binding Modes and Interaction Fingerprints
Molecular docking simulations can elucidate the most probable binding pose of this compound within a target's active site. This predicted binding mode reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are often visualized and cataloged as an "interaction fingerprint," which provides a detailed summary of the binding. nih.govacs.orgacs.org This fingerprint typically includes hydrogen bonds, hydrophobic interactions, ionic bonds, and other van der Waals forces. biorxiv.org
By understanding these interactions, researchers can rationalize the compound's activity and propose modifications to enhance its binding affinity. For instance, the morpholine (B109124) and p-tolyl groups of this compound could be assessed for their contributions to binding.
Illustrative Data Table: Predicted Interactions for this compound with a Hypothetical Kinase Target
| Interacting Residue (Target) | Atom/Group (Ligand) | Interaction Type | Distance (Å) |
| ASP 145 | Morpholine Nitrogen | Hydrogen Bond | 2.8 |
| LEU 83 | p-Tolyl Group | Hydrophobic | 3.5 |
| VAL 91 | Acetamide (B32628) Carbonyl | van der Waals | 3.9 |
| PHE 80 | p-Tolyl Group | Pi-Pi Stacking | 4.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Elucidation of Selectivity Determinants
A significant challenge in drug discovery is designing compounds that bind selectively to their intended target, thereby minimizing off-target effects. Computational methods can be employed to understand the determinants of selectivity. nih.govresearchgate.net By comparing the binding site of the primary target with those of closely related proteins, molecular docking can help identify key residue differences that can be exploited to achieve selectivity. nih.gov
For this compound, docking it into the active sites of various related proteins would reveal differences in binding energies and interaction patterns. This analysis can pinpoint which structural features of the compound are crucial for its specific binding to the desired target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. neovarsity.orgwikipedia.orgfiveable.me These models are built on the principle that the biological activity of a chemical is a function of its physicochemical properties. fiveable.me To develop a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. neovarsity.org
These descriptors can be categorized as:
1D: Molecular weight, atom counts
2D: Topological indices, connectivity indices
3D: Molecular shape, surface area
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. neovarsity.orgfiveable.me A validated QSAR model can then be used to predict the activity of new, untested compounds like this compound.
Illustrative Data Table: Molecular Descriptors for QSAR Analysis
| Descriptor | Value for this compound |
| Molecular Weight | 234.3 g/mol |
| LogP (octanol-water partition coefficient) | 1.8 |
| Polar Surface Area (PSA) | 41.6 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Rotatable Bonds | 3 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Silico Assessment of Drug-Like Properties (as Methodologies)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. nih.govingentaconnect.comresearchgate.net These predictions help in identifying compounds with potentially poor pharmacokinetic profiles, thus saving time and resources.
Computational Prediction of Gastrointestinal Absorption
The oral route is the most common and convenient for drug administration, making gastrointestinal (GI) absorption a critical parameter. Computational models can predict the extent of a compound's absorption from the gut into the bloodstream. nih.govdiva-portal.orgnih.gov These models often use molecular descriptors such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors, which are known to influence passive diffusion across the intestinal membrane. nih.gov
For this compound, these descriptors would be calculated and used as input for established models to estimate its potential for oral absorption.
In Silico Blood-Brain Barrier Permeation Analysis
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from harmful substances. frontiersin.orgnih.gov For drugs targeting the CNS, the ability to cross the BBB is essential, while for peripherally acting drugs, BBB penetration is undesirable. In silico models are valuable tools for predicting a compound's ability to permeate the BBB. frontiersin.orgarxiv.orgnih.govresearchgate.net
These predictive models are often based on physicochemical properties like molecular size, lipophilicity, and the number of polar groups. frontiersin.org The predicted BBB permeation for this compound would provide an early indication of its potential to act on the CNS.
Illustrative Data Table: Predicted ADME Properties for this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Caco-2 Permeability | Moderate | Suggests moderate passive diffusion |
| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the brain |
| P-glycoprotein Substrate | No | Not likely to be actively effluxed |
Note: The data in this table is hypothetical and for illustrative purposes only.
Prediction of Metabolic Enzyme Interactions (e.g., CYP Inhibition)5.4. Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Further research and publication in the field of computational chemistry focusing on this compound are required to provide the detailed findings and data tables as per the user's instructions.
Analytical and Spectroscopic Characterization Techniques for Research Materials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(4-methylphenyl)-2-morpholinoacetamide, specific proton signals are expected to appear at distinct chemical shifts, measured in parts per million (ppm). The protons of the methyl group on the p-tolyl moiety would likely produce a singlet peak around 2.3 ppm. The aromatic protons of the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the region of 7.0-7.6 ppm. The methylene (B1212753) protons of the morpholine (B109124) ring adjacent to the oxygen atom are expected to resonate at approximately 3.7 ppm as a triplet, while the methylene protons adjacent to the nitrogen atom would likely appear as a triplet around 2.5 ppm. The methylene protons of the acetamide (B32628) group, situated between the morpholino nitrogen and the carbonyl group, would likely be observed as a singlet at approximately 3.1 ppm. The amide proton (NH) is expected to show a broad singlet at a downfield chemical shift, typically around 8.0-9.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The methyl carbon of the tolyl group is anticipated to have a chemical shift of approximately 21 ppm. The aromatic carbons would appear in the 120-140 ppm range, with the carbon attached to the nitrogen atom resonating further downfield. The methylene carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms would be found at roughly 67 ppm and 54 ppm, respectively. The methylene carbon of the acetamide group is expected at approximately 62 ppm. The carbonyl carbon of the amide functional group would be the most downfield signal, typically appearing in the range of 168-172 ppm.
| ¹H NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~2.3 (s, 3H) | Ar-CH₃ |
| ~2.5 (t, 4H) | N-(CH₂)₂- (Morpholine) |
| ~3.1 (s, 2H) | -CO-CH₂-N |
| ~3.7 (t, 4H) | O-(CH₂)₂- (Morpholine) |
| ~7.0-7.6 (m, 4H) | Aromatic-H |
| ~8.0-9.0 (br s, 1H) | NH |
| ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~21 | Ar-CH₃ |
| ~54 | N-(CH₂)₂- (Morpholine) |
| ~62 | -CO-CH₂-N |
| ~67 | O-(CH₂)₂- (Morpholine) |
| ~120-140 | Aromatic-C |
| ~168-172 | C=O |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS, LCMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation patterns.
MS and HRMS: For this compound, the expected molecular weight is 234.29 g/mol . In a typical electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 234. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₃H₁₈N₂O₂.
LCMS and Fragmentation: Liquid chromatography-mass spectrometry (LC-MS) is often used for the analysis of such compounds. Common fragmentation patterns would involve the cleavage of the amide bond and fragmentation of the morpholine ring. Key fragments would likely include the p-tolyl isocyanate ion and the morpholinoacetyl cation.
| Mass Spectrometry Data | |
| Analysis Type | Expected Result |
| Molecular Weight | 234.29 g/mol |
| HRMS (C₁₃H₁₈N₂O₂) | Calculated: 234.1368, Found: [Value] |
| Major Fragments (m/z) | [Fragment 1], [Fragment 2], [Fragment 3] |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band for the C=O stretching of the amide group is expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak in the region of 3250-3400 cm⁻¹. The C-N stretching of the amide and the morpholine ring would be observed in the 1200-1350 cm⁻¹ range. The C-O-C stretching of the morpholine ether linkage would likely be visible around 1115 cm⁻¹. Aromatic C-H stretching bands would be present above 3000 cm⁻¹, while aliphatic C-H stretching bands from the methyl and methylene groups would appear just below 3000 cm⁻¹.
| Infrared (IR) Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3250-3400 | N-H Stretch (Amide) |
| >3000 | Aromatic C-H Stretch |
| <3000 | Aliphatic C-H Stretch |
| ~1650-1680 | C=O Stretch (Amide) |
| ~1200-1350 | C-N Stretch |
| ~1115 | C-O-C Stretch (Ether) |
Elemental Analysis for Purity and Composition Verification
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for verifying the empirical and molecular formula of a synthesized compound, thereby confirming its purity. For this compound (C₁₃H₁₈N₂O₂), the theoretical elemental composition is approximately:
Carbon (C): 66.64%
Hydrogen (H): 7.74%
Nitrogen (N): 11.96%
Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's identity and purity.
| Elemental Analysis Data | | | :--- | :--- | :--- | | Element | Theoretical (%) | Found (%) | | Carbon (C) | 66.64 | [Experimental Value] | | Hydrogen (H) | 7.74 | [Experimental Value] | | Nitrogen (N) | 11.96 | [Experimental Value] |
Future Research Directions and Translational Perspectives
Exploration of Novel Target Pathways and Disease Indications
The morpholine (B109124) moiety is a well-established pharmacophore, known to be a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability. nih.govsci-hub.se Morpholine-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. tandfonline.comresearchgate.netacs.org The N-aryl amide linkage is also a common feature in many pharmaceuticals, contributing to the structural rigidity and potential for specific interactions with biological targets.
Given these precedents, future research could productively explore the activity of N-(4-methylphenyl)-2-morpholinoacetamide against a range of biological targets. Initial investigations could focus on pathways where morpholine derivatives have already shown promise. For instance, their role as inhibitors of key enzymes in neurodegenerative diseases, such as cholinesterases or monoamine oxidases, warrants investigation. tandfonline.com Furthermore, the anti-proliferative activity of morpholine-based compounds suggests that this compound could be screened against various cancer cell lines to identify potential anticancer effects. nih.gov
A hypothetical screening cascade for identifying novel targets and disease indications for this compound is presented below:
| Screening Stage | Description | Potential Disease Indications |
| Primary Screening | Broad panel of in vitro assays against known drug targets. | Cancer, Neurodegenerative Diseases, Inflammatory Disorders |
| Secondary Screening | Cell-based assays to confirm activity and assess cytotoxicity. | Specific cancer types (e.g., ovarian), Alzheimer's disease, Parkinson's disease |
| Target Deconvolution | Proteomics and chemical biology approaches to identify specific binding partners. | Novel therapeutic targets within validated pathways. |
| In Vivo Model Testing | Efficacy studies in animal models of identified diseases. | Preclinical validation of therapeutic potential. |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.govspringernature.commicrobenotes.com For this compound, a systematic in silico approach could be employed to design next-generation analogues. This process would typically begin with the generation of a three-dimensional model of the parent compound.
Structure-based drug design (SBDD) could be utilized if a specific biological target is identified. microbenotes.comnih.gov This would involve docking simulations to predict the binding mode of this compound within the active site of the target protein. These simulations can provide insights into key molecular interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of analogues with enhanced binding affinity. nih.gov
In the absence of a known target structure, ligand-based drug design (LBDD) methods can be applied. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to correlate the structural features of a series of analogues with their biological activity, leading to the development of predictive models that can guide the design of more potent compounds. microbenotes.com Fragment-based and de novo design approaches could also be employed to generate novel molecular structures with predicted favorable interactions with a target. patsnap.com
Key computational strategies for the design of next-generation analogues are summarized in the following table:
| Computational Strategy | Objective | Expected Outcome |
| Molecular Docking | Predict binding poses and affinities to a known target. | Prioritization of analogues with improved target engagement. |
| QSAR Modeling | Establish relationships between chemical structure and biological activity. | Predictive models to guide the synthesis of more potent compounds. |
| Pharmacophore Mapping | Identify essential structural features for biological activity. | Design of novel scaffolds with optimized pharmacophoric elements. |
| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-target complex. | Understanding of binding stability and conformational changes. numberanalytics.com |
Integration of High-Throughput Screening and Omics Technologies
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target or in a cellular model of disease. wikipedia.orgnih.govchemcopilot.com An HTS campaign for this compound and its rationally designed analogues could accelerate the identification of lead compounds with desirable biological activity. technologynetworks.com The choice of assay format, whether biochemical or cell-based, would depend on the target and the desired therapeutic outcome. technologynetworks.com
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, systems-level understanding of the mechanism of action of a lead compound. omicstutorials.comnih.gov For example, treating cells with this compound and subsequently performing transcriptomic analysis (e.g., RNA-sequencing) could reveal changes in gene expression that point to the underlying biological pathways being modulated. Similarly, proteomics could identify protein expression changes, and metabolomics could uncover alterations in cellular metabolism, offering a holistic view of the compound's effects. mdpi.comaspect-analytics.com
An integrated workflow combining HTS and omics technologies is outlined below:
| Technology | Application in the Study of this compound |
| High-Throughput Screening (HTS) | Primary screening of an analogue library to identify "hit" compounds. |
| Transcriptomics | Analysis of gene expression changes in response to treatment to elucidate mechanism of action. |
| Proteomics | Identification of protein targets and downstream signaling pathways. |
| Metabolomics | Assessment of the impact on cellular metabolism and identification of metabolic biomarkers. |
Development of Robust Synthetic Methodologies for Scalability
The successful translation of a promising lead compound from the laboratory to clinical development hinges on the availability of a robust and scalable synthetic route. The synthesis of N-aryl amides is a well-established transformation in organic chemistry, with numerous methods available. rsc.orgresearchgate.netnih.govacs.org The synthesis of this compound would likely involve the coupling of 4-methylaniline with a morpholinoacetyl synthon.
A key challenge in process chemistry is the development of a synthesis that is not only high-yielding but also cost-effective, safe, and environmentally friendly. For the large-scale production of this compound or a selected analogue, it would be crucial to optimize reaction conditions, minimize the use of hazardous reagents and solvents, and develop efficient purification methods. The synthesis of the morpholine component itself can be achieved through various industrial processes, often starting from diethylene glycol and ammonia. google.comgoogle.com
Potential synthetic strategies for the scalable production of this compound are compared in the table below:
| Synthetic Approach | Starting Materials | Advantages | Potential Challenges |
| Amide Coupling | 4-methylaniline and morpholinoacetic acid | High yields, well-established chemistry. | Requires coupling reagents that can be costly and generate waste. |
| Acylation with Acyl Chloride | 4-methylaniline and morpholinoacetyl chloride | Fast reaction rates, high conversion. | Acyl chlorides can be moisture-sensitive and corrosive. |
| Reductive Amidation | Nitroarenes and acyl chlorides | Utilizes readily available starting materials. rsc.org | May require harsh reaction conditions. |
| One-Pot Reduction/Amidation | Nitroarenes and anhydrides | Avoids isolation of potentially toxic aniline (B41778) intermediates. nih.gov | May have limitations in substrate scope. |
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(4-methylphenyl)-2-morpholinoacetamide?
The synthesis of structurally related acetamide derivatives requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintaining 60–80°C during coupling reactions to prevent side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for morpholino-containing compounds .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to isolate high-purity products .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm molecular structure and substituent positions (e.g., distinguishing methylphenyl and morpholino groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) and detects degradation products .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Q. How should researchers design initial biological activity screening for this compound?
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorometric or colorimetric readouts. For example, IC determination against cancer-related targets .
- Cell viability studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Control compounds : Include structurally similar analogs (e.g., N-(4-aminophenyl)-2-morpholinoacetamide) to assess SAR trends .
Q. What are the solubility and stability challenges for this compound, and how can they be addressed?
- Solubility : Limited aqueous solubility due to the hydrophobic 4-methylphenyl group. Use DMSO stock solutions (10 mM) and dilute in PBS with 0.1% Tween-80 for in vitro studies .
- Stability : Monitor degradation under UV light and varying pH (4–9) via accelerated stability studies. Lyophilization improves long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?
- Substituent modification : Replace the 4-methylphenyl group with halogenated or electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding .
- Morpholino ring adjustments : Introduce thiomorpholino or piperazine derivatives to modulate lipophilicity and blood-brain barrier penetration .
- Bioisosteric replacement : Substitute acetamide with sulfonamide or urea moieties to improve metabolic stability .
Q. What methodologies identify and characterize degradation products of this compound?
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (HO) .
- LC-MS/MS : Identify major degradation products (e.g., hydrolyzed morpholino rings or oxidized methyl groups) and quantify their abundance .
- Toxicological profiling : Assess genotoxicity (Ames test) and cytotoxicity of degradation byproducts .
Q. How do computational methods aid in understanding the compound’s mechanism of action?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities and key residues (e.g., ATP-binding pockets) .
- MD simulations : Analyze conformational stability of the compound-protein complex over 100-ns trajectories .
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with bioactivity data .
Q. How should researchers address contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
- Validate purity : Re-test compounds with HPLC purity <95% to exclude impurity-driven artifacts .
- Meta-analysis : Compare data across ≥3 independent studies to identify consensus trends (e.g., IC ranges) .
Q. What strategies differentiate in vitro efficacy from in vivo performance?
- ADME profiling : Measure metabolic stability in liver microsomes and plasma protein binding .
- Pharmacokinetics : Conduct rodent studies with IV/PO dosing to calculate bioavailability and half-life .
- Formulation optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and tissue distribution .
Q. How can researchers validate target engagement in complex biological systems?
- Pull-down assays : Immobilize the compound on agarose beads to capture interacting proteins from cell lysates .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
- CRISPR knockouts : Delete putative target genes and assess loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
